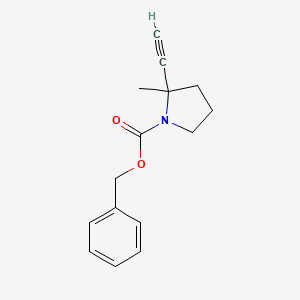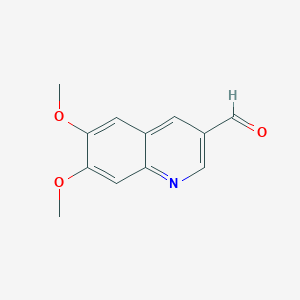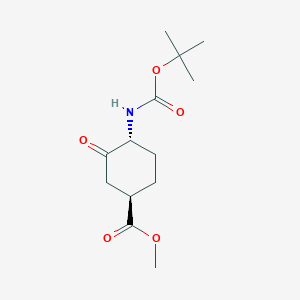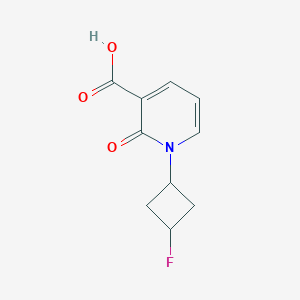
Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorocyclobutyl group and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorocyclobutyl intermediate through a series of reactions, including halogenation and cyclization. This intermediate is then coupled with a dihydropyridine precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyridine ring.
Substitution: The fluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced dihydropyridine compounds.
Applications De Recherche Scientifique
Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorocyclobutyl group and dihydropyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(1r,3r)-1-bromo-3-(difluoromethyl)cyclobutane
- (1R,3R)-rel-1-aminocyclopentane-1,3-dicarboxylic acid
- Rel-(1R,3R)-3-fluorocyclopentane-1-carboxylic acid
Uniqueness
Rel-1-((1r,3r)-3-fluorocyclobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of a fluorocyclobutyl group and a dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H10FNO3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
1-(3-fluorocyclobutyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-6-4-7(5-6)12-3-1-2-8(9(12)13)10(14)15/h1-3,6-7H,4-5H2,(H,14,15) |
Clé InChI |
AMWAFTHQKQQRJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)N2C=CC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
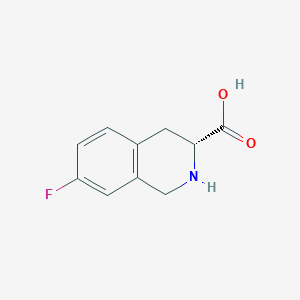
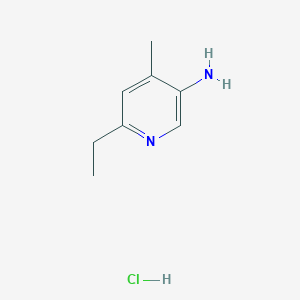
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
